![molecular formula C20H20N2O3 B5658935 ethyl 4-[(2-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5658935.png)
ethyl 4-[(2-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate
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Overview
Description
Ethyl 4-[(2-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate and its derivatives are part of a broader class of compounds known for their varied pharmacological activities. Although specific introductory details for this compound were not found, compounds of this class are generally known for their biological significance and complex chemical structures, making them subjects of interest in chemical research and pharmaceutical development.
Synthesis Analysis
The synthesis of related quinoline derivatives involves multiple steps including protection-deprotection strategies, Friedel–Crafts reactions, and cyclization processes. For instance, Mizuno et al. (2006) describe the synthesis of metabolites of a similar compound, TAK-603, using the methanesulfonyl group as a protective group and employing the Krohnke reaction followed by cyclization (Mizuno et al., 2006). Although not directly related to the specific compound , these methods offer insight into the potential synthetic pathways that could be adapted for its synthesis.
properties
IUPAC Name |
ethyl 4-(2-methoxyanilino)-6-methylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-20(23)15-12-21-16-10-9-13(2)11-14(16)19(15)22-17-7-5-6-8-18(17)24-3/h5-12H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHOXDILPHYRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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